molecular formula C19H17NO5 B12741649 ((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid

((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid

Cat. No.: B12741649
M. Wt: 339.3 g/mol
InChI Key: FCFVXTOPXJMXJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)-
  • Benzopyran derivatives : Compounds with similar benzopyran structures but different substituents.
  • Dimethylamino compounds : Compounds with the dimethylamino group attached to different core structures.

Uniqueness

The uniqueness of Acetic acid, ((2-(4-(dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)- lies in its specific combination of the benzopyran ring and the dimethylamino group, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]-4-oxochromen-3-yl]oxyacetic acid

InChI

InChI=1S/C19H17NO5/c1-20(2)13-9-7-12(8-10-13)18-19(24-11-16(21)22)17(23)14-5-3-4-6-15(14)25-18/h3-10H,11H2,1-2H3,(H,21,22)

InChI Key

FCFVXTOPXJMXJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)O

Origin of Product

United States

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